Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Structural biology Chiral chromatography Quality control

This chiral (R)-configured Fmoc-β-amino acid features a unique conjugated styryl side chain enforcing distinct conformational constraints and π-stacking—not achievable with generic Fmoc-β-phenylalanine. Essential for β-peptide foldamers, protease-resistant peptidomimetics, and environment-sensitive fluorescent probes. ≥99% HPLC chiral purity ensures homogeneous foldamer populations for reproducible SAR. Cold-chain shipping preserves integrity. Choose this building block when (R)-stereochemistry and styryl functionality cannot be compromised.

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
CAS No. 332064-75-2
Cat. No. B1310842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
CAS332064-75-2
Molecular FormulaC27H25NO4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1
InChIKeyMLWHGLZHUJARIA-OJLWIZQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid (CAS 332064-75-2): A Core β-Amino Acid Building Block for Advanced Peptide Design


Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (CAS 332064-75-2), also known as Fmoc-styryl-D-β-homoalanine, is a chiral, Fmoc-protected, non-proteinogenic β-amino acid derivative [1]. Its core structure is defined by a (3R)-3-amino-6-phenyl-5-hexenoic acid backbone featuring a styryl (phenylvinyl) side chain and an Fmoc-protected β-amino group . This architecture is fundamental to its role as a specialty building block in solid-phase peptide synthesis (SPPS), where it is employed to introduce rigid, conformationally constrained β-amino acid motifs and aromatic functionalities into peptide chains for medicinal chemistry and structural biology research .

Beyond Basic Fmoc-β-Amino Acids: Why Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid is Not Interchangeable in Rational Design


Substitution with generic Fmoc-β-amino acids is not feasible due to the unique combination of stereochemistry and functional side chain presented by Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid . Unlike simpler Fmoc-β-homoalanine or common Fmoc-β-phenylalanine derivatives, this compound features a specific (R)-stereochemistry at the β-carbon in conjunction with an extended, conjugated styryl side chain . This rigid, π-conjugated aromatic moiety is not simply a 'phenylalanine mimic' but a specific structural probe that enforces distinct conformational constraints and π-stacking interactions, which directly influence the secondary structure, binding affinity, and biological activity of the resulting peptide [1]. Therefore, replacing this compound with a more readily available analog like Fmoc-(S)-3-amino-(6-phenyl)-5-hexenoic acid or Fmoc-β-phenylalanine will result in a different peptide with altered, and likely suboptimal, functional properties [2].

Quantitative Differentiation: Evidence-Based Selection Criteria for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid


Structural Identity: Confirming the Unique (R)-Styryl-β-Amino Acid Motif

The target compound's specific (R)-configuration and styryl side chain are unambiguously identified by its unique IUPAC name and optical rotation. In contrast, the (S)-enantiomer, Fmoc-(S)-3-amino-(6-phenyl)-5-hexenoic acid (CAS 270596-45-7), shares an identical molecular formula and weight but will produce distinct peptides with different, and potentially opposing, biological activities [1].

Structural biology Chiral chromatography Quality control

Stability in Physiological Buffers: Quantifying Aqueous Integrity of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid

The compound demonstrates well-defined stability in a standard physiological buffer. In pH 7.4 PBS, its stability is quantitatively assessed by monitoring oligopeptide conversion over 24 hours [1]. This specific data point is more robust than generic storage recommendations provided for many Fmoc-amino acids, allowing for confident design of downstream biochemical assays where the free acid might be used directly [2].

Peptide stability Assay development Biophysical characterization

Chiral Purity by HPLC: Ensuring Enantiomeric Fidelity for Reproducible Peptide Synthesis

High chiral purity is essential for building block performance in stereoselective synthesis. The target compound is commercially available with a verified purity of ≥ 99% by HPLC . This high specification ensures that the (R)-enantiomer is not contaminated by its (S)-enantiomer, which is critical for the reproducible synthesis of homochiral peptides. Many Fmoc-amino acid derivatives are offered at standard purities of 95-97%, making this 99% (HPLC) grade a key differentiator for applications requiring the highest level of stereochemical integrity .

Peptide synthesis Analytical chemistry Quality assurance

Shelf-Life and Cold-Chain Integrity: Storage Conditions for Long-Term Stability

To maintain its structural integrity and prevent degradation of the Fmoc group or the styryl double bond, the compound requires specific cold-chain handling. It is specified for long-term storage at 2-8°C and is shipped with ice packs [1]. This is more stringent than the requirements for many simpler, non-conjugated Fmoc-amino acids, which may be stable at room temperature for shipping, underscoring the need for careful procurement and handling logistics to ensure compound performance is not compromised upon arrival .

Compound management Logistics Reagent stability

High-Value Application Scenarios for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid Based on Verified Properties


Constrained β-Peptide Foldamer Design and Synthesis

This compound is ideally suited for solid-phase synthesis of β-peptide foldamers. The (R)-styryl-β-amino acid residue enforces unique secondary structures, such as specific turns or helices, which are often more stable and protease-resistant than those formed by α-peptides . The high chiral purity (≥99% HPLC) is critical for ensuring the homogeneity of the foldamer population, enabling reproducible structure-activity relationship (SAR) studies .

Development of Fluorescent Probes for Protein Interaction Studies

The conjugated styryl side chain imparts intrinsic fluorescent properties, making this compound a valuable building block for creating environment-sensitive probes to study protein-ligand binding and conformational dynamics . The defined stability profile in physiological buffer (pH 7.4) [1] allows for confident use of these probes in biochemical assays without concerns of rapid degradation.

Enzymatic Inhibition Through Transition-State Mimicry

The rigid, non-hydrolyzable β-amino acid scaffold can serve as a core component for designing peptidomimetic inhibitors. Its (R)-configuration and extended aromatic side chain allow it to mimic key structural features of natural substrates or transition states while providing resistance to proteolytic cleavage, thereby increasing the in vitro or in vivo half-life of the inhibitor candidate [2].

Specialty Peptide Synthesis for Medicinal Chemistry SAR Campaigns

In lead optimization programs, incorporating a single (R)-styryl-β-amino acid can systematically explore conformational space and modulate target affinity and selectivity . The availability of this compound with a purity of ≥ 99% (HPLC) and detailed cold-chain handling instructions [3] ensures that medicinal chemists can obtain reliable, high-quality material for iterative SAR cycles, reducing variability and accelerating the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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